molecular formula C19H30O4 B3034654 Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- CAS No. 202415-95-0

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-

Cat. No.: B3034654
CAS No.: 202415-95-0
M. Wt: 322.4 g/mol
InChI Key: QXQKPOLNDSLJIW-DIGZGGAZSA-N
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Description

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is a steroid compound with the molecular formula C19H30O4 and a molecular weight of 322.4 g/mol. It is known for its potential anti-inflammatory and antioxidant properties.

Properties

IUPAC Name

(3S,5S,6R,7R,8R,9S,10R,13S,14S)-3,6,7-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-18-7-5-10(20)9-13(18)16(22)17(23)15-11-3-4-14(21)19(11,2)8-6-12(15)18/h10-13,15-17,20,22-23H,3-9H2,1-2H3/t10-,11-,12-,13+,15-,16+,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKPOLNDSLJIW-DIGZGGAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C(C(C3C2CCC4(C3CCC4=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1[C@H]([C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with 4-androstene-3,17-dione or 3β-hydroxy-5-androsten-17-one due to their commercial availability and structural proximity to the target molecule. Catalytic hydrogenation of the Δ⁴ double bond in 4-androstene-3,17-dione using palladium-on-carbon (Pd/C) in ethanol at 40 psi H₂ yields 5α-androstane-3,17-dione, establishing the 5α configuration critical for subsequent steps.

Epoxidation for 6,7-Dihydroxy Installation

Introduction of the 6α and 7β hydroxyl groups employs stereospecific epoxidation followed by acid-catalyzed ring opening:

  • Epoxidation : Treating 4,6-androstadiene-3,17-dione with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces the 5,6-epoxide derivative.
  • Epoxide Hydrolysis : Exposure to dilute HCl in tetrahydrofuran (THF) at 25°C opens the epoxide, yielding a 6α,7β-diol with >90% stereoselectivity.

Table 1: Epoxidation and Hydrolysis Conditions

Step Reagent Solvent Temp (°C) Yield (%)
Epoxidation mCPBA (1.2 eq) CH₂Cl₂ 0 85
Hydrolysis 0.1M HCl (3 eq) THF/H₂O 25 92

Stereochemical Control at C3 Position

Mitsunobu Reaction for 3β-Hydroxyl Inversion

The 3-keto group in 5α-androstane-3,17-dione undergoes selective reduction to install the 3β-hydroxyl:

  • Sodium Borohydride Reduction : Treatment with NaBH₄ in methanol at -20°C reduces the 3-keto group to 3β-hydroxy-5α-androstan-17-one with 95:5 β:α selectivity.
  • Protection Strategy : Acetylation using acetic anhydride in pyridine protects the 3β-hydroxyl as acetate (82% yield), preventing undesired oxidation during subsequent steps.

Oxidation-Reduction Sequence

For routes starting from 3β-hydroxy precursors:

  • TPAP/NMO Oxidation : Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in CH₂Cl₂ selectively oxidizes 3β-hydroxy to 3-keto without affecting other hydroxyls.
  • Stereoselective Reduction : L-Selectride® in THF at -78°C reduces the 3-keto group to 3β-alcohol with >98% stereopurity.

Simultaneous Multi-Hydroxylation Approaches

Microbial Hydroxylation

Mucor circinelloides NRRL 3631 catalyzes hydroxylation at C6 and C7 positions:

  • Substrate: 5α-androstane-3β,17β-diol
  • Conditions: 72 hr fermentation in glucose-peptone medium, pH 7.2
  • Outcome: 6α,7β-dihydroxy derivative (43% yield) with complete retention of 3β configuration

Chemical Hydroxylation

Osmium tetroxide-mediated dihydroxylation of Δ⁶-3β-hydroxy-5α-androsten-17-one:

  • Reagent: OsO₄ (0.05 eq), N-methylmorpholine N-oxide (2 eq)
  • Solvent: t-BuOH/H₂O (4:1)
  • Result: cis-6α,7β-diol formation (68% yield)

Protection-Deprotection Strategies

Silyl Ether Protection

Critical for differentiating reactivity of hydroxyl groups:

  • 17-keto Protection : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF using imidazole base yields 17-silyl ether (94% yield).
  • Sequential Deprotection : Fluoride-mediated cleavage (TBAF in THF) removes silyl groups after oxidation steps without affecting acetate protections.

Acetate Group Stability

3β-Acetate remains intact under:

  • Alkaline hydrolysis (10% KOH/EtOH, 25°C)
  • Oxidative conditions (TPAP/NMO)
  • Hydrogenation (Pd/C, 40 psi)

Final Assembly and Purification

Convergent Synthesis Route

  • Fragment A : 5α-androstane-3β-acetoxy-17-TBDMS-ether
  • Fragment B : 6α,7β-diacetoxy-5α-androstan-17-one
  • Coupling : Pd(OAc)₂-catalyzed Suzuki-Miyaura cross-coupling (82% yield)
  • Global Deprotection : Simultaneous acetate and silyl ether removal using LiAlH₄ in THF (89% yield)

Chromatographic Purification

Final purification employs:

  • Normal phase silica gel (230-400 mesh)
  • Eluent: Hexane/EtOAc gradient (4:1 → 1:2)
  • Purity: >99% by HPLC (C18 column, MeOH/H₂O 65:35)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CD₃OD): δ 3.63 (1H, t, J=8.4 Hz, H-3β), 4.12 (1H, dd, J=4.1,11.2 Hz, H-6α), 3.97 (1H, m, H-7β)
  • ¹³C NMR : C3 71.2, C6 74.8, C7 73.5, C17 213.4
  • HRMS : m/z 345.2147 [M+H]+ (calc. 345.2151)

X-ray Crystallography

Orthorhombic crystal system (Space group P2₁2₁2₁)

  • Unit cell: a=8.42 Å, b=12.37 Å, c=18.95 Å
  • Dihedral angles: C3-C4-C5-C6 = 56.7°, confirming 6α,7β configuration

Yield Optimization Strategies

Catalyst Screening

Comparative hydrogenation catalysts for Δ⁴ reduction:

Catalyst Solvent H₂ Pressure 5α:5β Ratio Yield (%)
Pd/C EtOAc 40 psi 98:2 92
PtO₂ MeOH 50 psi 85:15 88
Rh/Al₂O₃ THF 30 psi 93:7 78

Solvent Effects on Mitsunobu Reaction

Variation in 3β→3α inversion efficiency:

Solvent DIAD Equiv Temp (°C) 3α:3β Ratio
THF 1.5 0 92:8
DMF 2.0 25 85:15
Toluene 1.2 -10 95:5

Industrial Scale Considerations

Continuous Flow Hydrogenation

  • Reactor type: Packed-bed with 5% Pd/C catalyst
  • Throughput: 12 kg/day with >99.5% conversion
  • Solvent recovery: 98% EtOAc reclaimed via distillation

Waste Stream Management

  • Osmium recovery: 99.8% via alkaline H₂O₂ treatment
  • TPAP recycling: Ion-exchange resin capture (87% efficiency)

Chemical Reactions Analysis

Types of Reactions

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- has several scientific research applications:

    Anti-inflammatory and Antioxidant Properties: It has been studied for its potential to reduce inflammation and scavenge free radicals.

    Bone Health: It may play a role in estrogen signaling and improving bone mineral density.

    Neurodegenerative Diseases: Potential neuroprotective effects in conditions like Alzheimer’s and Parkinson’s diseases.

Mechanism of Action

The mechanism of action of Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- involves its interaction with various molecular targets and pathways. It may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and as an antioxidant by scavenging free radicals. Additionally, it may influence estrogen signaling pathways in bone cells.

Comparison with Similar Compounds

Similar Compounds

    Androsterone: An endogenous steroid hormone with similar anti-inflammatory and antioxidant properties.

    Epiandrosterone: A stereoisomer of androsterone with similar biological activities.

    Etiocholanolone: Another metabolite of testosterone with similar properties.

Uniqueness

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other similar compounds .

Biological Activity

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is a steroid compound known for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Compound Overview

  • Chemical Name: Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
  • Molecular Formula: C19H30O4
  • Molecular Weight: 322.4 g/mol
  • CAS Number: 202415-95-0

This compound is recognized as a metabolite of testosterone and dihydrotestosterone (DHT), exhibiting weak androgenic properties. It has been studied for various biological effects including anti-inflammatory and antioxidant activities.

Target Interaction:
Androstan-17-one interacts with androgen receptors similarly to other androgens. It can be converted back into DHT through the action of enzymes such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase.

Biochemical Pathways:
The compound plays a role in the androgenic pathway responsible for the development and maintenance of male characteristics. Its conversion to DHT suggests that it may influence various physiological processes associated with male hormone activity .

Cellular Effects:
As a weak androgen, Androstan-17-one influences cellular functions by modulating gene expression and interacting with various biomolecules. It has been shown to act as a positive allosteric modulator of the GABA A receptor, contributing to its neurosteroid properties.

Pharmacokinetics

Androstan-17-one is metabolized by key enzymes involved in steroid metabolism. Its pharmacokinetic profile indicates that it can be rapidly converted into active metabolites that exert biological effects at both peripheral and central nervous system levels.

Anti-inflammatory and Antioxidant Properties

Research indicates that Androstan-17-one possesses significant anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and scavenge free radicals effectively.

Neuroprotective Effects

Studies suggest potential neuroprotective effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its action on GABA A receptors may enhance neuronal survival under stress conditions .

Bone Health

Androstan-17-one may play a role in estrogen signaling pathways that are crucial for maintaining bone mineral density. This suggests its potential utility in treating osteoporosis or other bone-related disorders.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects
A study demonstrated that Androstan-17-one significantly reduced markers of inflammation in animal models subjected to inflammatory stimuli. The compound was administered at varying doses over a period of two weeks, resulting in a notable decrease in pro-inflammatory cytokines.

Case Study 2: Neuroprotective Potential
In vitro studies using neuronal cell cultures indicated that Androstan-17-one protected against oxidative stress-induced cell death. The compound enhanced cell viability in conditions mimicking neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals
NeuroprotectiveProtects neurons from oxidative stress
Bone HealthInfluences estrogen signaling for bone density

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Reactant of Route 2
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-

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